Naphthomycin K

Description

Properties

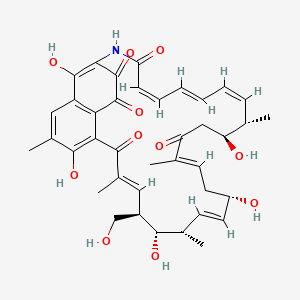

Molecular Formula |

C39H45NO11 |

|---|---|

Molecular Weight |

703.8 g/mol |

IUPAC Name |

(7E,9R,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-9-(hydroxymethyl)-3,7,11,17,21-pentamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone |

InChI |

InChI=1S/C39H45NO11/c1-20-10-8-6-7-9-11-30(45)40-33-37(49)27-17-24(5)36(48)32(31(27)38(50)39(33)51)35(47)23(4)16-25(19-41)34(46)22(3)13-15-26(42)14-12-21(2)29(44)18-28(20)43/h6-13,15-17,20,22,25-26,28,34,41-43,46,48-49H,14,18-19H2,1-5H3,(H,40,45)/b7-6+,10-8-,11-9-,15-13+,21-12+,23-16+/t20-,22-,25+,26-,28-,34-/m0/s1 |

InChI Key |

NDPMXTPKMIGGDH-VBRUNEHNSA-N |

Isomeric SMILES |

C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)CO)/C)C(=O)C2=O)O |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)CO)C)C(=O)C2=O)O |

Synonyms |

naphthomycin K |

Origin of Product |

United States |

Origin, Isolation, and Taxonomic Context

Fermentation Optimization for Enhanced Naphthomycin K Production

To obtain sufficient quantities of this compound for study, the growth of Streptomyces sp. CS is scaled up in a process known as fermentation. editverse.com The optimization of fermentation conditions is a critical step to enhance the production of this secondary metabolite. scirp.org

Key parameters that are often manipulated to improve yield include the composition of the culture medium, pH, temperature, and aeration. editverse.comscirp.org For instance, screening different culture conditions, such as using an oatmeal-based medium, has been shown to lead to the discovery of new naphthomycin analogs from Streptomyces sp. CS. researchgate.net The precise control of nutrients, such as carbon and nitrogen sources, is also essential for maximizing the production of antibiotics by Streptomyces species. scirp.org Both liquid-state and solid-state fermentation techniques can be employed, with solid-state fermentation sometimes offering advantages for the production of certain antibiotics. nih.gov

Association with Medicinal Plants: Maytenus hookeri

Chromatographic Techniques for Separation and Analog Resolution

Following fermentation, the resulting broth contains a complex mixture of compounds, including this compound and its analogs. The separation and purification of this compound are typically achieved through various chromatographic techniques.

Chromatography is a powerful method for separating the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. ijnrd.org For the isolation of this compound, a combination of different chromatographic methods is often employed. This can include:

Column Chromatography: A fundamental technique used for the initial separation of compounds from the crude extract. ijnrd.org

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that is crucial for the fine purification of this compound and the separation of its closely related analogs. Reversed-phase HPLC is a common mode used for this purpose.

Thin-Layer Chromatography (TLC): Often used for monitoring the progress of the purification and for the initial analysis of fractions. jcdronline.org

The use of these techniques in succession allows for the isolation of this compound in a highly pure form, which is essential for its structural elucidation and biological evaluation. nih.gov

| Parameter | Description | Reference |

| Microbial Source | Streptomyces sp. CS | nih.govresearchgate.net |

| Host Plant | Maytenus hookeri | nih.govresearchgate.net |

| Ecological Niche | Endophyte | researchgate.netmdpi.com |

| Fermentation | Optimization of media and culture conditions to enhance yield. | researchgate.netscirp.org |

| Purification | Column Chromatography, High-Performance Liquid Chromatography (HPLC). | ijnrd.org |

Biosynthetic Pathways and Genetic Basis of Naphthomycin K

Precursor Incorporation and Polyketide Assembly

The construction of the Naphthomycin K backbone follows the general paradigm of ansamycin (B12435341) biosynthesis, beginning with an aromatic starter unit and extended by a modular polyketide synthase.

The biosynthesis of this compound is initiated with the uncommon starter unit, 3-Amino-5-hydroxybenzoic Acid (AHBA). nih.govcore.ac.ukresearchgate.net This C7N aminobenzoate moiety is a hallmark of many ansamycin-type antibiotics, including rifamycin (B1679328) and ansamitocin, and its synthesis proceeds through a variant of the shikimate pathway for aromatic amino acids. core.ac.uknih.govcdnsciencepub.comasm.org Feeding experiments and genetic analyses have confirmed that AHBA is the precursor for the mC7N unit in related compounds like Naphthomycin A. nih.govcdnsciencepub.comcdnsciencepub.com The gene encoding AHBA synthase, the enzyme for the final step in AHBA formation, has been a crucial tool for identifying the biosynthetic gene clusters of AHBA-derived natural products. nih.govresearchgate.net In the naphthomycin gene cluster, a dedicated set of genes is responsible for synthesizing this essential starter unit before it is loaded onto the polyketide synthase machinery. nih.govcore.ac.uk

Following the incorporation of the AHBA starter unit, the macrocyclic ansa chain of this compound is assembled by a Type I polyketide synthase (PKS) system. core.ac.ukpnas.org This system functions as an assembly line, composed of large, multifunctional enzymes with multiple modules. wikipedia.org In the case of naphthomycin, the PKS system is responsible for the sequential condensation of seven propionate (B1217596) and six acetate (B1210297) units to the growing polyketide chain. cdnsciencepub.comcdnsciencepub.com

The PKS gene arrangement in the Streptomyces sp. CS cluster consists of five modular Type I PKS genes, designated natA through natE. core.ac.uk These genes encode a loading module specifically for the AHBA starter unit, followed by thirteen extension modules that catalyze the incorporation of the acetate and propionate extender units. core.ac.uk The organization of these PKS modules is co-linear with the assembly of the polyketide backbone. core.ac.uk Each module contains essential domains such as an acyltransferase (AT) for selecting the correct extender unit, a ketosynthase (KS) for catalyzing the Claisen condensation, and an acyl carrier protein (ACP) that tethers the growing chain. wikipedia.orgmdpi.com

Role of 3-Amino-5-hydroxybenzoic Acid (AHBA) as a Starter Unit

Characterization of the this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production is contained within a large, contiguous region of the Streptomyces sp. CS chromosome.

Through PCR amplification using primers for conserved AHBA synthesis genes, a 106 kb genomic region was identified and sequenced from Streptomyces sp. CS. nih.govcore.ac.uk Analysis of this region revealed 32 complete open reading frames (ORFs) that constitute the naphthomycin (nat) biosynthetic gene cluster. nih.govcore.ac.uk Deletion of a large fragment from this region completely abolished naphthomycin production, confirming its direct involvement. nih.govcore.ac.uk

Within this cluster, five large genes (natA–E) were identified as the core Type I PKS genes responsible for assembling the polyketide chain. nih.govcore.ac.uk Additionally, a set of eight genes was assigned to the biosynthesis of the AHBA starter unit. nih.govcore.ac.uk

A key gene for the formation of the characteristic naphthalene (B1677914) ring is nat2. nih.govresearchgate.net This gene encodes a putative hydroxylase. nih.govcore.ac.uk Targeted inactivation of nat2 resulted in the complete loss of naphthomycin biosynthesis and the accumulation of a tetraketide intermediate, indicating that the Nat2 enzyme plays a critical, early role in the cyclization and formation of the naphthalene core structure. nih.govcore.ac.ukresearchgate.net

A distinctive feature of this compound is its chlorine atom, a modification that is relatively rare among ansamycins. The enzymatic basis for this chlorination has been pinpointed to the activity of a specific halogenase enzyme. The nat (B4201923) gene cluster contains a gene, nat1, which encodes a flavin (FADH₂) dependent halogenase. nih.govcore.ac.ukmdpi.com

Targeted gene inactivation experiments provided direct evidence for the function of nat1. nih.govresearchgate.net When the nat1 gene was inactivated, the production of chlorinated naphthomycins was abolished. nih.gov This function was further confirmed by complementation experiments. The introduction of a functional copy of nat1 into the mutant restored chlorination. rsc.org Interestingly, the nat1 mutant could also be complemented by asm12, the halogenase gene from the ansamitocin biosynthetic pathway, and likewise, nat1 could complement an asm12 mutant. nih.govresearchgate.net This cross-complementation suggests a similar catalytic mechanism and substrate recognition for both halogenases, which are responsible for chlorinating the ansamycin macrocycle at a specific position. nih.govmdpi.com

Beyond the core PKS and AHBA synthesis genes, the 106 kb nat cluster also houses genes predicted to be involved in tailoring, regulation, and export. nih.govcore.ac.ukresearchgate.net The sequenced region contains several ORFs whose predicted functions include post-PKS modifications (beyond the initial hydroxylation and chlorination), transcriptional regulation of the gene cluster, and transport of the final naphthomycin products out of the cell, which may also confer resistance to the producing organism. nih.govcore.ac.ukmdpi.com The presence of these integrated genetic functions ensures the efficient and controlled production and secretion of the antibiotic.

Referenced Compounds

| Compound Name | Role/Significance in Biosynthesis |

| This compound | The final chlorinated ansamycin product of the biosynthetic pathway. |

| Naphthomycin A | A related, non-chlorinated ansamycin. Its biosynthesis provides a model for the general pathway. cdnsciencepub.comcdnsciencepub.com |

| 3-Amino-5-hydroxybenzoic Acid (AHBA) | The aromatic starter unit for the polyketide synthase assembly line. nih.govcore.ac.uknih.gov |

Key Biosynthetic Genes in the nat Cluster

| Gene(s) | Encoded Enzyme/Protein | Function in this compound Biosynthesis |

| natA-E | Type I Polyketide Synthase (PKS) | Catalyze the assembly of the polyketide ansa chain from acetate and propionate units. nih.govcore.ac.uk |

| AHBA synthesis genes | Various enzymes (e.g., AHBA synthase) | A set of eight genes responsible for the synthesis of the 3-amino-5-hydroxybenzoic acid starter unit. nih.govcore.ac.uk |

| nat1 | FADH₂-dependent Halogenase | Catalyzes the specific chlorination of the ansa-chain, a key step in forming this compound. nih.govcore.ac.ukmdpi.com |

| nat2 | Hydroxylase | Essential for the formation of the naphthalene ring system; involved in early-stage cyclization. nih.govcore.ac.ukresearchgate.net |

| Putative regulatory genes | Transcriptional Regulators | Control the expression of the other genes within the biosynthetic cluster. nih.govcore.ac.ukmdpi.com |

| Putative transport genes | Transport/Resistance Proteins | Mediate the export of naphthomycins from the cell and may provide self-resistance. nih.govcore.ac.ukmdpi.com |

Enzymatic Chlorination and Role of Halogenase Genes (e.g., nat1)

Comparative Biosynthesis with Related Ansamycins

The biosynthesis of this compound is best understood by comparing it to other well-studied ansamycins, particularly its immediate precursors and the archetypal compound, Rifamycin. These comparisons highlight both conserved evolutionary pathways and the specific enzymatic diversifications that lead to a spectrum of chemical structures and biological activities.

Similarities and Differences in Biosynthetic Pathways of Naphthomycin A and E

This compound is structurally a derivative of Naphthomycin A, a foundational compound in this subclass of ansamycins. Their biosynthetic pathways share a common origin, beginning with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) and the assembly of a polyketide chain through the action of a Type I polyketide synthase (PKS). cdnsciencepub.comnih.gov The core macrocyclic structure is largely conserved between them.

The primary distinctions in their biosynthesis arise from specific tailoring reactions that occur post-PKS assembly. The biosynthesis of this compound involves several key modifications not present in Naphthomycin A:

Chlorination: A crucial differentiating step is the incorporation of a chlorine atom at the C-30 position of the ansa chain. nih.gov This reaction is catalyzed by a specific halogenase enzyme, encoded by the nat1 gene within the naphthomycin biosynthetic gene cluster (BGC). nih.govrsc.org Gene inactivation studies have proven that deleting nat1 abolishes the production of chlorinated naphthomycins. nih.gov

Hydroxylation: this compound possesses additional hydroxyl groups at the C-5 and C-28 positions compared to Naphthomycin A. These modifications are introduced by specific hydroxylase enzymes, which add molecular oxygen to the naphthomycin scaffold. The gene nat2, for example, encodes a hydroxylase essential for the formation of the naphthalene ring itself, and its inactivation completely halts the production of all naphthomycins. nih.gov It is hypothesized that other specific hydroxylases are responsible for the unique decorations on the this compound structure.

Naphthomycin E shares the same molecular formula as Naphthomycin A but differs in its oxidation state, which likely influences its biological activity. This difference points to the action of specific oxidoreductases in the terminal steps of the biosynthetic pathway, which modify the ansa chain to yield the final structure of Naphthomycin E, distinct from the pathway leading to Naphthomycin A and its subsequent conversion to this compound.

Genetic Overlap and Divergence from Rifamycin Biosynthesis

When compared to the biosynthesis of rifamycins, the naphthomycin pathway exhibits significant genetic overlap, particularly in the initial stages, underscoring their shared evolutionary ancestry. researchgate.net Both pathways are initiated with the AHBA starter unit, which is synthesized via the aminoshikimate pathway. cdnsciencepub.comnih.gov Consequently, the gene clusters for both naphthomycin and rifamycin contain a conserved set of genes responsible for AHBA synthesis. researchgate.netpnas.org For instance, the nat cluster in Streptomyces sp. CS contains eight genes dedicated to AHBA synthesis, which show homology to the rif genes in Amycolatopsis mediterranei. nih.govresearchgate.net

Despite this common starting point, the pathways diverge significantly in the subsequent assembly and modification of the polyketide chain. This divergence is encoded by distinct sets of genes within their respective clusters.

Key Genetic Differences:

Polyketide Synthase (PKS) Genes: The PKS genes determine the length and composition of the ansa chain. The PKS modules in the rifamycin cluster incorporate three malonyl-CoA and eight methylmalonyl-CoA units to build the rifamycin backbone. rsc.org In contrast, the naphthomycin PKS assembles a chain from seven propionate and six acetate units. cdnsciencepub.comresearchgate.net This fundamental difference in PKS programming leads to the distinct macrocyclic structures of the two antibiotic families.

Chromophore Formation: The formation of the aromatic core differs. While both are naphthalenic ansamycins, the specific enzymes involved in the cyclization and aromatization of the naphthalene ring system show variations. The gene nat2 in the naphthomycin cluster, a putative hydroxylase, is critical for the formation of the naphthalene ring. nih.gov Inactivation of its homolog in the rifamycin pathway, rif-orf19, also blocks production, suggesting a conserved function but with distinct protein sequences adapted to their specific polyketide substrates. researchgate.net

Tailoring Enzymes: The most significant divergence is seen in the "tailoring" genes that modify the core structure. The rifamycin cluster contains genes for the synthesis and attachment of a glycolate (B3277807) unit, which is absent in the naphthomycin cluster. Conversely, the naphthomycin BGC contains the nat1 halogenase gene, a feature not found in the rifamycin BGC. nih.gov

The table below summarizes the comparison between key genes in the Naphthomycin and Rifamycin biosynthetic pathways.

| Function | Naphthomycin Gene (e.g., in Streptomyces sp. CS) | Rifamycin Gene (in A. mediterranei) | Significance of Similarity/Difference |

| AHBA Synthesis | nat gene set (8 ORFs) nih.gov | rif gene set (e.g., rifG, H, J, K, L, M, N) pnas.org | High similarity; confirms a conserved pathway for the starter unit. |

| Polyketide Assembly | PKS genes (natA-E) nih.gov | PKS genes (rifA-E) | Different module organization and substrate specificity, leading to distinct ansa chain structures. cdnsciencepub.comrsc.org |

| Chain Termination/Cyclization | nat9 (putative) pnas.org | rifF pnas.org | Homologous genes responsible for forming the macrocyclic lactam ring. |

| Naphthalene Ring Formation | nat2 (hydroxylase) nih.gov | rif-orf19 (hydroxylase-like) researchgate.net | Homologous genes essential for chromophore cyclization, but acting on different substrates. |

| Halogenation | nat1 (halogenase) nih.gov | Absent | Unique tailoring step in naphthomycin biosynthesis. |

Directed Biosynthesis and Metabolic Engineering Strategies

The detailed understanding of the naphthomycin biosynthetic gene cluster has enabled the use of directed biosynthesis and metabolic engineering to generate novel analogues and potentially enhance production. These strategies involve the targeted manipulation of the genetic blueprint or the feeding of unnatural precursors to alter the final chemical structure.

Gene Inactivation and Complementation: A powerful strategy has been the targeted inactivation of key tailoring genes. As previously mentioned, the knockout of the halogenase gene nat1 in Streptomyces sp. CS resulted in a mutant strain incapable of producing chlorinated naphthomycins, instead accumulating the non-chlorinated precursors. nih.gov This definitively proved the gene's function. In a remarkable display of "combinatorial biosynthesis," this nat1 mutant could be successfully complemented with asm12, the halogenase gene from the ansamitocin biosynthetic pathway, restoring chlorination. nih.govrsc.org This demonstrates the potential for mixing and matching genes from different pathways to create hybrid antibiotics. Similarly, inactivation of the hydroxylase gene nat2 completely shut down naphthomycin production, causing the accumulation of a tetraketide intermediate, which confirmed its crucial role early in the assembly of the naphthalene ring. nih.gov

Precursor-Directed Biosynthesis: This approach involves feeding the producing organism with synthetic analogues of natural biosynthetic intermediates. The organism's enzymes may then incorporate these unnatural precursors into the final structure, creating novel derivatives. A clear example of this was demonstrated in the production of new thionaphthomycins. doi.org When Streptomyces sp. E/784 was cultured with N-acetyl-L-cysteine, the fermentation significantly increased the production of naphthomycins I and J, which are C-30 alkylthio-substituted analogues. doi.org This occurred at the expense of their chlorinated counterparts, suggesting the biosynthetic machinery accepted the supplied sulfur-containing precursor in place of chloride. doi.org

These metabolic engineering and directed biosynthesis efforts not only serve to confirm gene function but also open a promising avenue for creating a diverse library of ansamycin compounds with potentially improved or novel pharmacological properties, expanding beyond what nature can produce on its own. rsc.orgresearchgate.net

Biological Activities and Mechanistic Investigations Non Clinical Focus

Cytotoxicity Studies in In Vitro Cell Line Models

Naphthomycin K has demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. researchgate.netnih.gov

This compound exhibits potent cytotoxic activity against the P388 murine leukemia cell line. researchgate.netnih.gov Studies have reported a 50% inhibitory concentration (IC₅₀) of 0.07 µM for this compound against P388 cells. researchgate.net This indicates a high degree of effectiveness in inhibiting the growth of these leukemia cells in vitro. The parent compound, naphthomycin, has also shown potent cytotoxicity against several murine leukemic cell lines, including P388, with IC₅₀ values ranging from 0.4 to 1.3 µg/ml. jst.go.jpnih.gov

The cytotoxic potential of this compound extends to human cancer cell lines. Specifically, it has been evaluated against the A-549 human lung carcinoma cell line, showing evident cytotoxicity with an IC₅₀ value of 3.17 µM. researchgate.netnih.gov This demonstrates its ability to inhibit the proliferation of this particular type of lung cancer cell.

Table 1: Cytotoxicity of this compound in In Vitro Cell Line Models

| Cell Line | Cell Type | Organism | IC₅₀ (µM) | Reference |

| P388 | Murine Leukemia | Mouse | 0.07 | researchgate.net |

| A-549 | Human Lung Carcinoma | Human | 3.17 | researchgate.net |

Evaluation Against Murine Leukemia Cell Lines (e.g., P388)

Antimicrobial Activity Profile

Despite its potent cytotoxic activity, this compound has not shown inhibitory activities against the Gram-positive bacterium Staphylococcus aureus or against Mycobacterium tuberculosis. researchgate.netnih.gov This suggests a degree of selectivity in its biological targets. In contrast, other related naphthomycins have demonstrated antibacterial properties. frontiersin.org

Research indicates that this compound has weak or no significant antifungal activity. researchgate.net Specifically, while some related naphthomycins like naphthomycin L showed very weak antifungal activity, the broader class of naphthomycins are more recognized for their antibacterial and antineoplastic activities rather than antifungal effects. researchgate.net

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Molecular Mechanisms of Action

While the specific molecular mechanisms of this compound are not extensively detailed in the available literature, insights can be drawn from studies on the broader naphthomycin class of ansamycins. The cytotoxic action of naphthomycins is suggested to involve the inhibition of various sulfhydryl (SH) enzymes that are crucial for processes like nucleic acid biosynthesis. jst.go.jpnih.gov For instance, studies on naphthomycin revealed that it more significantly inhibited DNA and RNA synthesis compared to protein synthesis in L5178Y cells. jst.go.jpnih.gov The activity of naphthomycin was also found to be reversible by the addition of SH compounds, further supporting the involvement of SH enzyme inhibition. jst.go.jpnih.gov It has been noted that this mode of action is distinct within the ansamycin (B12435341) group of antibiotics. jst.go.jpnih.gov

Inhibition of Sulfhydryl (SH) Enzymes

The cytotoxic mechanism of naphthomycins, including this compound, is suggested to involve the inhibition of various sulfhydryl (SH) enzymes. jst.go.jpnih.gov Sulfhydryl groups are crucial for the catalytic activity and structural integrity of many enzymes. mdpi.com Blocking these groups can lead to partial or complete enzyme inhibition. mdpi.com The reactivity of naphthomycins towards SH compounds suggests that their biological effects may stem from their ability to interact with and inhibit enzymes that rely on sulfhydryl groups for their function, particularly those involved in essential biosynthetic pathways. jst.go.jpnih.gov

Impact on Nucleic Acid Biosynthesis (DNA and RNA Synthesis Inhibition)

Naphthomycin has been shown to markedly inhibit both DNA and RNA synthesis. jst.go.jpnih.gov In studies using L5178Y cells, approximately 50% inhibition of nucleic acid synthesis was observed at a concentration of 2 µg/ml. jst.go.jpnih.gov The inhibitory effect on nucleic acid synthesis was more pronounced than the inhibition of protein synthesis. jst.go.jpnih.gov This preferential inhibition suggests that the primary intracellular targets of naphthomycin are involved in the pathways of DNA and RNA biosynthesis. jst.go.jpnih.govresearchgate.net The inhibition of these fundamental cellular processes is a key aspect of its cytotoxic activity. nih.govnih.gov

Investigation of Potential Macromolecular Targets (e.g., RNA Polymerase Interaction)

While the precise molecular targets of this compound are still under investigation, research on the broader class of ansamycin antibiotics, to which naphthomycins belong, points towards DNA-dependent RNA polymerase as a potential target. uni-bonn.deresearchgate.net Ansamycins are known to form tight complexes with bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription. researchgate.netebi.ac.uk Although direct evidence for this compound binding to RNA polymerase is not yet definitive, its structural similarity to other ansamycins and its potent inhibition of RNA synthesis strongly suggest that this enzyme is a likely macromolecular target. uni-bonn.de Further research is needed to elucidate the specific interactions between this compound and RNA polymerase subunits.

Reversal of Biological Activity by Exogenous Agents (e.g., Thiol Compounds)

The biological activity of naphthomycin can be reversed by the addition of exogenous sulfhydryl (thiol) compounds. jst.go.jpnih.gov Substances such as 2-mercaptoethanol, dithiothreitol, and glutathione (B108866) have been shown to counteract the inhibitory effects of naphthomycin. jst.go.jpnih.gov This reversal suggests a competitive interaction, where the added thiol compounds likely react with the naphthomycin molecule, preventing it from binding to and inhibiting its target sulfhydryl enzymes. mdpi.comnih.govasm.org This phenomenon further supports the hypothesis that the mechanism of action of naphthomycin is centered on its interaction with sulfhydryl groups. jst.go.jpnih.gov

Studies on Insecticidal Activity

Recent studies have identified naphthomycin as a compound with insecticidal properties. researchgate.netresearchgate.netnih.govdntb.gov.ua In laboratory assays, naphthomycin extracted from Streptomyces novaecaesareae demonstrated activity against the first instars of the fall armyworm, Spodoptera frugiperda. researchgate.netnih.gov This finding represents a novel area of biological activity for this class of compounds, which have been primarily investigated for their antimicrobial and antineoplastic effects. researchgate.netresearchgate.netnih.gov

Chemical Synthesis and Analog Generation

Retrosynthetic Strategies for Total Synthesis of Naphthomycin K

Retrosynthetic analysis is a technique that simplifies the design of a synthesis by working backward from the target molecule to readily available starting materials. solubilityofthings.comjournalspress.com For a molecule as complex as this compound, this involves identifying key bonds that can be disconnected to break the structure down into simpler, synthetically accessible fragments. researchgate.net

The total synthesis of this compound is strategically planned by dissecting its structure into three primary building blocks: the naphthoquinone core, the ansa macrocycle, and the distinctive oxa-azabicyclo[3.3.1]nonenone ring system. A key insight in this retrosynthetic approach is the recognition that the oxa-azabicyclo[3.3.1]nonenone could be formed late in the synthesis via an intramolecular hetero-Diels-Alder reaction. uni-muenchen.de This reaction would involve the quinone-carbonyl group of the naphthoquinone core and a diene situated within the ansa chain of a precursor molecule, closely related to Naphthomycin A. uni-muenchen.de This strategy allows for the modular synthesis of each key fragment, which can then be coupled and cyclized to afford the final complex structure.

Another retrosynthetic approach involves cleaving the ansa chain at the C5–C6 bond, suggesting a late-stage Stille coupling to form the triene moiety. The naphthoquinone core itself is disconnected into a naphthalene (B1677914) derivative and a Danishefsky-type diene, setting the stage for a Diels-Alder reaction to construct the bicyclic framework.

Synthetic Approaches to the Naphthoquinone Core Fragment

The synthesis of the naphthoquinone core, a critical component for the biological activity of this compound, commences with commercially available 1,5-dihydroxynaphthalene (B47172). jst.go.jp The key steps in constructing this fragment are outlined below:

Regioselective Bromination: The initial step involves the treatment of 1,5-dihydroxynaphthalene with N-bromosuccinimide (NBS) in acetic acid. This reaction selectively introduces a bromine atom at the C2 position, yielding 2-bromo-1,5-dihydroxynaphthalene. This bromine atom serves as a handle for subsequent cross-coupling reactions.

Oxidation to Quinone: The dihydroxynaphthalene derivative is then oxidized to the corresponding naphthoquinone. This transformation is achieved using Fremy's salt (potassium nitrosodisulfonate), which selectively oxidizes the hydroxyl groups while preserving the bromine substituent.

Installation of the Diene Precursor: A crucial step is the attachment of a diene precursor, which is necessary for the subsequent hetero-Diels-Alder reaction. A Danishefsky-type diene, synthesized from D-ribonolactone, is coupled to the brominated naphthoquinone via a Stille coupling reaction.

| Reaction Step | Reagents/Conditions | Yield (%) |

| Regioselective bromination | NBS, AcOH, 0°C → rt, 12 h | 78 |

| Quinone oxidation | Fremy's salt, pH 7 buffer | 65 |

| Stille coupling | Pd(PPh₃)₄, CuI, DMF, 80°C | 72 |

Construction of the Ansa Macrocycle and Heterocyclic Moieties

The ansa macrocycle of this compound is a 23-membered polyketide-derived chain that presents significant synthetic challenges. Its construction relies on the assembly of smaller, stereochemically defined fragments, followed by a key macrocyclization step.

The synthesis of the ansa chain is achieved through a Horner-Wadsworth-Emmons (HWE) reaction, which connects two major fragments: an aldehyde and a phosphonate.

Aldehyde Fragment (C6–C12): This fragment is synthesized from (R)-epichlorohydrin in a nine-step sequence. A key step in this synthesis is a Jacobsen hydrolytic kinetic resolution, which establishes the crucial stereocenter at C8.

Phosphonate Fragment (C13–C23): The synthesis of this fragment begins with methyl acetoacetate. A series of aldol (B89426) additions and Wittig olefinations are employed to construct the carbon skeleton and introduce the stereocenters at C16 and C19 with high enantiomeric excess (>95% ee).

Total Synthesis Methodologies and Stereo-control Challenges

The total synthesis of this compound is a complex undertaking that requires precise control over stereochemistry at multiple centers. uni-muenchen.de To date, a completed total synthesis of this compound has not been reported, highlighting the significant challenges involved. uni-muenchen.de

One of the primary hurdles is the stereoselective construction of the nine stereogenic centers within the molecule. uni-muenchen.de The synthesis of the ansa chain fragments, for example, employs stereoselective reactions like the Jacobsen hydrolytic kinetic resolution and substrate-controlled aldol additions to establish the correct stereochemistry.

The planned intramolecular hetero-Diels-Alder reaction to form the oxa-azabicyclo[3.3.1]nonenone ring also presents a stereochemical challenge, as the facial selectivity of the cyclization will determine the final stereochemistry of the heterocyclic system.

Furthermore, the macrocyclization step itself can be difficult. In the synthesis of related ansamycins, the Horner-Wadsworth-Emmons reaction to close the macrocycle has proven to be sensitive to reaction conditions, with standard bases often leading to decomposition of the starting materials. uni-muenchen.de Modified conditions using milder bases like barium hydroxide (B78521) have been explored to improve the yield and scalability of this crucial step. uni-muenchen.de

Semi-synthetic Modifications and Derivative Generation

Semi-synthetic modification of natural products like this compound offers a powerful approach to generate novel analogs with potentially improved biological activities or altered selectivity. nih.gov By introducing new functional groups to the Naphthomycin scaffold, researchers can probe the structure-activity relationships (SAR) and optimize its therapeutic potential.

One proposed strategy for generating derivatives involves modifying the polyketide backbone of the ansa chain. Introducing or altering functional groups such as hydroxyl or methyl groups could lead to analogs with reduced cytotoxicity against mammalian cells while retaining or enhancing their activity against bacterial targets.

The chlorine atom on the naphthoquinone core is a rare feature among ansamycins and is thought to contribute to its cytotoxicity. Creating derivatives that lack this chlorine atom or have it replaced with other halogens could provide valuable insights into its role in the molecule's biological activity.

Furthermore, gene knockout studies in the producing Streptomyces strains can be employed to identify and manipulate the biosynthetic gene clusters responsible for this compound production. This genetic engineering approach can lead to the production of novel derivatives that would be difficult to access through purely chemical means. nih.gov

Structure Activity Relationship Sar Studies of Naphthomycin K and Analogs

Influence of Specific Substituents on Bioactivity (e.g., Chlorine Atom, Hydroxylations)

Key structural components of Naphthomycin K have a significant impact on its biological activity. The presence of a chlorine atom and specific hydroxylation patterns are particularly noteworthy.

The chlorine atom, a rare feature among ansamycin (B12435341) antibiotics, is thought to play a role in the compound's cytotoxicity. It is hypothesized that the chlorine may enhance the molecule's ability to cross cell membranes or improve its binding to target molecules. In the biosynthesis of the related ansamitocin, the halogenase enzyme Asm12 is responsible for introducing a chlorine atom, and its inactivation leads to the production of a non-chlorinated analog. pnas.org This highlights the enzymatic machinery dedicated to this specific substitution.

This compound is a derivative of Naphthomycin A, distinguished by hydroxyl substitutions at the C-5 and C-28 positions, creating a tetra-hydroxy moiety. This increased hydroxylation, when compared to the simpler pattern of Naphthomycin A, likely influences its biological activity, potentially by altering its solubility, receptor binding, or metabolic stability.

Comparative SAR Analysis with Naphthomycin A, E, and L-N

Comparing this compound to its naturally occurring analogs provides valuable insights into the structural determinants of activity.

Naphthomycin A: As the parent compound, Naphthomycin A lacks the chlorine atom and has a less extensive hydroxylation pattern compared to this compound. this compound, along with Naphthomycin A and E, was isolated from the same endophytic strain, Streptomyces sp. CS. researchgate.net While this compound showed evident cytotoxicity against P388 and A-549 cell lines, it lacked inhibitory activity against Staphylococcus aureus and Mycobacterium tuberculosis. researchgate.netiglobaljournal.com

Naphthomycin E: This analog shares the same molecular formula as Naphthomycin A but differs in its oxidation state, which is expected to affect its bioactivity.

Naphthomycins L, M, and N: These are more recently discovered derivatives isolated from the same Streptomyces sp. CS strain under different culture conditions. researchgate.net Further structural elucidation is needed, but it is presumed they have variations in hydroxylation or methylation. Notably, only Naphthomycin L exhibited very weak antifungal activity against phytopathogenic fungi. researchgate.net

This comparative analysis underscores that even minor modifications to the naphthomycin scaffold, such as the addition or removal of a chlorine atom or hydroxyl groups, or changes in oxidation state, can lead to significant differences in the biological activity spectrum and potency of these ansamycins.

Rational Design and Synthesis of this compound Analogues for Modified Biological Profiles

The complex structure of this compound has made its total synthesis a significant challenge, with no complete synthesis reported to date. uni-muenchen.de However, retrosynthetic analyses have been proposed, breaking the molecule down into key fragments to facilitate future synthetic efforts. uni-muenchen.de

The rational design of this compound analogs aims to optimize its biological profile, for instance, by enhancing its selectivity for bacterial versus mammalian targets to reduce cytotoxicity. Proposed strategies for creating and evaluating such analogs include:

Semi-synthetic Modification: Introducing different functional groups, such as hydroxyl or methyl groups, onto the polyketide backbone to assess their impact on eukaryotic cytotoxicity.

Molecular Docking: Computationally screening designed analogs against bacterial RNA polymerase and its human counterparts to predict their selectivity.

Transcriptomics: Comparing the gene expression profiles of bacterial and mammalian cells after treatment with new analogs to identify any off-target effects.

These approaches, combining synthetic chemistry with computational and biological evaluation, are essential for the development of novel this compound-based compounds with potentially improved therapeutic properties.

Advanced Research Methodologies and Future Directions

Application of Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

The definitive structure of Naphthomycin K, a complex ansamycin (B12435341) antibiotic, was established through sophisticated spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HRESI-MS) was instrumental in determining its molecular formula as C₄₀H₄₆ClNO₉. Further detailed structural features were elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These advanced NMR techniques, such as COSY and HMBC, allowed for the precise assignment of protons and carbons within the intricate macrocyclic structure. mdpi.com Comparison of the spectroscopic data with that of its well-known analogue, naphthomycin A, was crucial in confirming the final structural assignments. nih.gov The structural elucidation of similar complex natural products often employs a combination of extensive NMR analysis, HRESIMS data, and sometimes single-crystal X-ray diffraction for absolute configuration confirmation. mdpi.com

Computational Approaches in Mechanistic and SAR Studies (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are increasingly valuable tools for investigating the mechanistic details and structure-activity relationships (SAR) of natural products like this compound. nih.gov Molecular docking simulations can predict the binding poses and affinities of ligands like this compound with their biological targets, such as proteins or nucleic acids. nih.govnih.gov These computational models help in understanding the molecular recognition process by identifying likely binding modes and estimating the energetic favorability of these interactions. nih.gov

For ansamycins, which are known to interact with targets like RNA polymerase, computational approaches can elucidate key interactions at the molecular level. For instance, docking studies can reveal critical amino acid residues and functional groups that are essential for binding, providing insights into the compound's mechanism of action. researchgate.net Furthermore, these in silico methods are instrumental in SAR studies, where the impact of structural modifications on the biological activity is assessed. mdpi.com By comparing the docking results of different Naphthomycin analogues, researchers can rationalize their varying biological activities and guide the design of new, more potent derivatives. researchgate.net

Omics Technologies for Comprehensive Pathway Elucidation and Target Identification (e.g., Transcriptomics, Metabolomics)

The integration of "omics" technologies, such as transcriptomics and metabolomics, offers a powerful systems biology approach to unravel the complex biosynthetic pathways of natural products like this compound and to identify their cellular targets. bmbreports.orgfrontiersin.org Transcriptomics, the study of the complete set of RNA transcripts, can identify the genes involved in the biosynthesis of a compound. mdpi.com By analyzing the genes that are differentially expressed under conditions of this compound production, researchers can pinpoint the biosynthetic gene cluster (BGC) responsible for its synthesis. osti.gov

Metabolomics, which analyzes the complete set of small-molecule metabolites, provides a snapshot of the metabolic state of an organism. mdpi.com When combined with transcriptomics, it can create a comprehensive picture of how gene expression changes correlate with the production of specific metabolites. mdpi.com This integrated approach is crucial for elucidating the intricate steps of a biosynthetic pathway. osti.gov For instance, by comparing the metabolic profiles and transcriptomes of a this compound-producing strain with a non-producing mutant, the specific enzymes and intermediate compounds in the pathway can be identified. bmbreports.orgmdpi.com Furthermore, these technologies can be used for target identification by observing the global transcriptomic and metabolomic changes in a cell or organism upon exposure to this compound, revealing the pathways and processes that are most affected. bmbreports.org Genome mining, often guided by omics data, is a promising strategy for discovering novel natural products by identifying their BGCs in microbial genomes. mdpi.comnih.govresearchgate.net

Ecological Role and Chemical Ecology Investigations of this compound in Microbial Communities

This compound is produced by endophytic actinobacteria, specifically from the genus Streptomyces. researchgate.netbenthamscience.com These microorganisms live within the tissues of plants without causing harm and can play a significant role in the host's defense against pathogens. researchgate.netfrontiersin.org The production of bioactive compounds like this compound is a key aspect of the chemical ecology of these microbial communities. knaw.nlnih.gov

Exploration of this compound as a Chemical Probe for Novel Biological Targets

This compound, as a bioactive natural product, holds potential for use as a chemical probe to explore and identify novel biological targets. Chemical probes are small molecules that can be used to perturb and study biological systems. The potent biological activities of this compound suggest that it interacts with specific cellular components to exert its effects.

The process of using this compound as a chemical probe involves identifying its direct molecular targets to understand its mechanism of action. Techniques such as affinity chromatography, where a modified version of this compound is used to "pull out" its binding partners from a cell lysate, can be employed. Once a target is identified, this compound can be used to study the function of that target in various cellular processes. This approach can lead to the discovery of new enzymes, receptors, or other proteins that are critical for cell function and could be potential drug targets. mdpi.com The unique structure of this compound makes it a valuable tool for probing biological space and uncovering new therapeutic opportunities.

Challenges and Future Opportunities in this compound Academic Research

The academic research on this compound faces several challenges and also presents numerous opportunities for future exploration.

Challenges:

Low Yield and Isolation Complexity: A significant challenge is the often low production titers of this compound from its native Streptomyces producers. The isolation and purification process can also be complex due to the presence of structurally similar analogues.

Elucidation of Complex Biosynthesis: While omics technologies have advanced our understanding, the complete elucidation of the intricate biosynthetic pathway of this compound remains a complex undertaking.

Emergence of Resistance: As with other antibiotics, the potential for microorganisms to develop resistance to this compound is a continuous challenge that needs to be addressed. nih.gov

Future Opportunities:

Genome Mining and Synthetic Biology: Advances in genome mining of actinomycetes and synthetic biology offer exciting opportunities to discover new Naphthomycin analogues with improved properties. researchgate.netnih.gov Heterologous expression of the this compound biosynthetic gene cluster in an optimized host could lead to higher yields and facilitate the production of novel derivatives. researchgate.net

Exploration of New Biological Activities: While its cytotoxic and antimicrobial properties are known, further screening of this compound against a wider range of biological targets could reveal new therapeutic applications.

Understanding its Ecological Role: Deeper investigations into the chemical ecology of this compound will provide valuable insights into the complex interactions within microbial communities and their role in host-microbe relationships. frontiersin.org

Development as a Chemical Probe: The unique structure and potent activity of this compound make it an excellent candidate for development as a chemical probe to investigate fundamental biological processes.

Q & A

Q. What are the key challenges in synthesizing and isolating Naphthomycin K, and how can they be addressed methodologically?

this compound, a polyketide antibiotic, requires precise fermentation and purification protocols due to its structural complexity. Common challenges include low yield during microbial fermentation (e.g., Streptomyces spp.) and co-elution of structurally similar analogs during isolation. To address these:

- Optimize fermentation media (e.g., carbon/nitrogen ratios, trace elements) to enhance yield .

- Use orthogonal chromatography (e.g., reverse-phase HPLC coupled with ion-exchange) for purification .

- Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How do researchers characterize the bioactivity of this compound against Gram-positive bacteria, and what controls are critical for reproducibility?

Bioactivity assays typically involve:

- Minimum inhibitory concentration (MIC) tests using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

- Controls : Include vehicle-only controls (e.g., DMSO), positive controls (e.g., vancomycin), and verify compound stability under assay conditions to avoid false negatives .

Q. What are the common discrepancies in reported NMR spectral data for this compound, and how can they be resolved?

Variations in solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and sample purity often lead to shifts in proton and carbon signals. To standardize

- Report solvent, temperature, and referencing standards (e.g., TMS) explicitly .

- Compare data with analogs (e.g., Naphthomycin A) to confirm structural assignments .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s mechanism of action, particularly its interaction with RNA polymerase?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to RNA polymerase subunits .

- Cryo-EM or X-ray crystallography to resolve structural interactions at the molecular level .

- Gene knockout studies in Streptomyces to identify biosynthetic gene clusters influencing activity .

Q. How can researchers address contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in pharmacokinetics (e.g., metabolic stability, tissue penetration). Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .

- Toxicity screening : Employ organoid models to bridge in vitro-in vivo gaps .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound resistance studies?

- Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values .

- Mann-Whitney U tests for non-parametric comparisons of resistant vs. susceptible strains .

- Principal component analysis (PCA) to identify correlated mutations in resistance genes (e.g., rpoB) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against bacterial vs. mammalian targets?

- Semi-synthetic modification : Introduce functional groups (e.g., hydroxyl, methyl) to the polyketide backbone and test for reduced eukaryotic cytotoxicity .

- Molecular docking : Screen analogs against bacterial RNA polymerase and human homologs to predict selectivity .

- Transcriptomics : Compare gene expression profiles in treated bacterial and mammalian cells to identify off-target effects .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating hypotheses about this compound’s therapeutic potential?

- PICO :

- Population : Gram-positive bacterial infections (e.g., MRSA).

- Intervention : this compound at varying concentrations.

- Comparison : Standard antibiotics (e.g., linezolid).

- Outcome : MIC reduction, toxicity profile .

Q. How should researchers prioritize contradictory findings in the literature on this compound’s biosynthetic pathways?

- Apply the Delphi method : Engage a panel of experts to rank conflicting evidence (e.g., gene cluster annotations) and reach consensus .

- Conduct knockout/complementation experiments to validate disputed gene functions .

Data Interpretation and Reporting

Q. What are the best practices for replicating and validating published data on this compound’s stability under physiological conditions?

Q. How can mixed-methods approaches resolve gaps in understanding this compound’s ecological role in microbial communities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.